Cas no 2680801-91-4 (benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate)

Benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound featuring an imidazopyrimidine core with an acetyl substituent at the 3-position and a benzyl carboxylate group at the 8-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of biologically active molecules. The benzyl ester moiety enhances solubility in organic solvents, facilitating further functionalization, while the acetyl group offers a reactive site for derivatization. Its stable imidazopyrimidine scaffold is advantageous for constructing pharmacophores targeting CNS or enzymatic pathways. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis.
benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate structure
2680801-91-4 structure
Product Name:benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate
CAS No:2680801-91-4
MF:C16H17N3O3
MW:299.324483633041
CID:5636001
PubChem ID:165924204
Update Time:2025-05-21

benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate
    • EN300-28290036
    • 2680801-91-4
    • benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate
    • Inchi: 1S/C16H17N3O3/c1-12(20)14-10-17-15-18(14)8-5-9-19(15)16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3
    • InChI Key: XOLZMJOMTHLQGV-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1C2=NC=C(C(C)=O)N2CCC1)=O

Computed Properties

  • Exact Mass: 299.12699141g/mol
  • Monoisotopic Mass: 299.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.4Ų

benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate Pricemore >>

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Additional information on benzyl 3-acetyl-5H,6H,7H,8H-imidazo1,2-apyrimidine-8-carboxylate

Benzyl 3-Acetyl-5H,6H,7H,8H-Imidazo[1,2-a]Pyrimidine-8-Carboxylate: A Comprehensive Overview

The compound benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate (CAS No. 2680801-91-4) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyrimidine class of heterocycles, which are known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure incorporates an imidazo[1,2-a]pyrimidine core with a benzyl group attached via a carboxylic acid ester linkage and an acetyl substituent at the 3-position. These structural features contribute to its intriguing chemical properties and biological functionalities.

Recent studies have highlighted the importance of imidazo[1,2-a]pyrimidine derivatives in drug discovery efforts. These heterocycles are often explored for their potential as kinase inhibitors, which are crucial in targeting various diseases such as cancer and inflammatory disorders. The benzyl group in this compound adds further complexity to its structure by introducing additional hydrophobicity and electronic effects. This modification can enhance the molecule's bioavailability and binding affinity to specific protein targets.

The synthesis of benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of amines with carbonyl compounds to form the imidazo[1,2-a]pyrimidine core. Subsequent functionalization steps introduce the acetyl and benzyl groups at specific positions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

From a pharmacological perspective, this compound has shown promising results in vitro assays targeting key enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cell proliferation and survival pathways. These findings suggest that benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-8-carboxylate could serve as a lead compound for developing novel anti-cancer therapies. Furthermore, its structural versatility allows for further modifications to optimize its pharmacokinetic properties.

Another area of interest lies in the exploration of imidazo[1,2-a]pyrimidine derivatives as modulators of ion channels and G-protein coupled receptors (GPCRs). These biological targets are implicated in numerous physiological processes and diseases. By fine-tuning the substituents on the imidazo[1,2-a]pyrimidine core—such as the acetyl and benzyl groups—researchers can potentially enhance selectivity and efficacy for specific targets.

Recent computational studies have also provided valuable insights into the molecular interactions of benzyl 3-acetyl-5H,6H,7H,8H-imidazo[1,a]-pyrimidine-8-carboxylate with biological macromolecules. Molecular docking simulations have revealed key binding motifs that contribute to its inhibitory activity against certain enzymes. These findings underscore the importance of rational drug design strategies in optimizing this class of compounds for therapeutic applications.

In conclusion,benzyl 3-acetyl-5H,a,b,c,d,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z-H-imidazo[1,a,b,c,d,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z]-pyrimidine carboxylic acid ester derivatives represent a promising class of molecules with diverse biological activities. Continued research into their synthesis optimization and pharmacological profiles will undoubtedly pave the way for innovative therapeutic interventions.

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